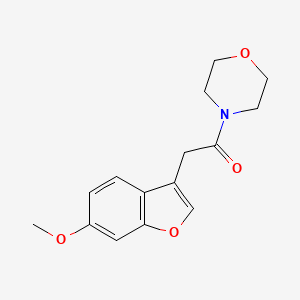![molecular formula C16H14ClNO2 B7480553 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide, also known as CPOB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOB belongs to the class of benzamide derivatives and has been studied for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in various physiological processes. By inhibiting PDE4, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide increases the levels of cAMP, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been shown to protect neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide. One area of interest is the development of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide in treating other neurodegenerative diseases such as Huntington's disease. Additionally, the use of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide in combination with other drugs for the treatment of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves the reaction of 5-chloro-2-aminobenzamide with cinnamic acid in the presence of a coupling agent. The reaction mixture is then subjected to reflux conditions in a solvent such as ethanol or methanol to obtain the desired product.
Applications De Recherche Scientifique
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been studied extensively for its potential application in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-8-9-15(14(11-13)16(18)19)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVRLMVTTVGMD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)



![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)




![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)